Hexyl sulfurochloridoite
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Overview
Description
Hexyl sulfurochloridoite is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hexyl group attached to a sulfur atom, which is further bonded to a chlorine atom. The specific structure and reactivity of this compound make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl sulfurochloridoite typically involves the reaction of hexyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:
C6H13OH+SOCl2→C6H13SCl+SO2+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is often heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexyl sulfurochloridoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium alkoxides (NaOR) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides (R-S(=O)-R’) and sulfones (R-S(=O)₂-R’).
Reduction: Thiols (R-SH) and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl sulfurochloridoite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of hexyl sulfurochloridoite involves its interaction with various molecular targets. The sulfur-chlorine bond is reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Hexyl sulfurochloridoite can be compared with other sulfur-containing compounds such as:
Hexyl thiol: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Hexyl sulfoxide: An oxidized form with different chemical properties and reactivity.
Hexyl sulfone: Another oxidized derivative with distinct applications and stability.
The uniqueness of this compound lies in its specific reactivity due to the presence of both sulfur and chlorine atoms, which allows for a wide range of chemical transformations and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technology.
Properties
CAS No. |
62101-25-1 |
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Molecular Formula |
C6H13ClO2S |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-chlorosulfinyloxyhexane |
InChI |
InChI=1S/C6H13ClO2S/c1-2-3-4-5-6-9-10(7)8/h2-6H2,1H3 |
InChI Key |
HFPTUYKNPFLHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)Cl |
Origin of Product |
United States |
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